molecular formula C57H51O12P3 B1670731 (2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate CAS No. 26444-49-5

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Cat. No.: B1670731
CAS No.: 26444-49-5
M. Wt: 1020.9 g/mol
InChI Key: QXDTWBUYOSGCSB-UHFFFAOYSA-N
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Description

(2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organophosphorus compounds that belong to the class of diphenyl phosphates. These compounds are characterized by the presence of a diphenyl phosphate group attached to a methyl-substituted phenyl ring. They are commonly used as flame retardants, plasticizers, and in various industrial applications due to their excellent thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of these compounds typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of a phenyl phosphate intermediate, which is then further reacted with a methyl-substituted phenol to yield the final product.

Industrial Production Methods: In an industrial setting, the production of these compounds is carried out using continuous flow reactors to ensure consistent quality and high yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: These compounds primarily undergo substitution reactions, where the phosphate group can be replaced by other functional groups. They can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

  • Substitution Reactions: Use of nucleophiles such as amines or alcohols in the presence of a base.

  • Oxidation Reactions: Use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction Reactions: Use of reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Substitution Products: Formation of mono- or di-substituted phenyl phosphate derivatives.

  • Oxidation Products: Formation of phenyl phosphate oxides.

  • Reduction Products: Formation of phenyl phosphine derivatives.

Scientific Research Applications

These compounds have a wide range of applications in scientific research, including:

  • Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and as probes in biochemical assays.

  • Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.

  • Industry: Utilized as flame retardants in plastics, textiles, and electronic materials due to their ability to enhance fire resistance.

Mechanism of Action

The mechanism by which these compounds exert their effects involves the interaction with molecular targets and pathways:

  • Flame Retardancy: These compounds function by releasing phosphoric acid upon heating, which promotes char formation and reduces the release of flammable gases.

  • Plasticization: They act as plasticizers by reducing the glass transition temperature of polymers, thereby increasing flexibility and durability.

  • Enzyme Inhibition: In biological systems, they may inhibit enzymes by binding to the active site or altering the enzyme's conformation.

Comparison with Similar Compounds

  • Triphenyl Phosphate (TPP): Similar structure but with three phenyl groups instead of one methyl-substituted phenyl group.

  • Tetrabromobisphenol A (TBBPA): Another flame retardant with bromine atoms instead of phosphate groups.

  • Bisphenol A (BPA): Used in the production of polycarbonate plastics, but lacks the phosphate group.

Uniqueness:

  • Higher Thermal Stability: These compounds exhibit superior thermal stability compared to similar compounds due to the presence of the phosphate group.

  • Enhanced Flame Retardancy: The release of phosphoric acid upon heating provides better flame retardant properties.

These compounds are valuable in various fields due to their unique properties and wide range of applications. Their synthesis, reactions, and applications highlight their importance in both industrial and scientific research.

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Properties

CAS No.

26444-49-5

Molecular Formula

C57H51O12P3

Molecular Weight

1020.9 g/mol

IUPAC Name

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

InChI

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3

InChI Key

QXDTWBUYOSGCSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Appearance

Solid powder

boiling_point

390 °C at 760 mm Hg

Color/Form

Colorless transparent liquid

density

1.208 at 25 °C

flash_point

450 °F (232 °C) (Closed cup)

melting_point

Freezing point: -38 °C

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 2.4 mg/L at 25 °C
In water, 2.6 mg/L at 25 °C
Insoluble in glycerol;  soluble in most organic solvents except glycerol

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diphenyl cresyl phosphate;  Monocresyl diphenyl phosphate;  Diphenyl tolyl phosphate; 

vapor_pressure

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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